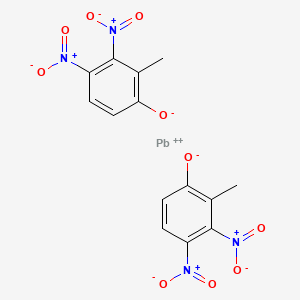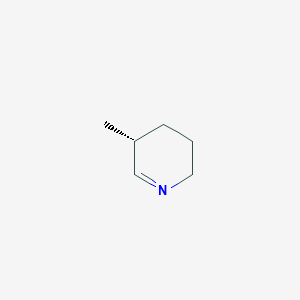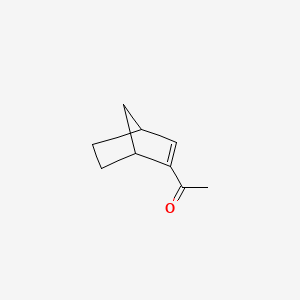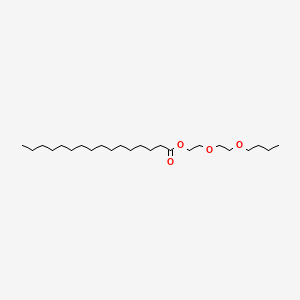
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is a chemical compound with a complex structure that includes a chloro-nitrophenyl group attached to an acetic acid moiety via a thio linkage, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenylthiol with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to optimize the reaction conditions and increase the yield. The use of catalysts, such as platinum on carbon, can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- (4-Chloro-2-nitrophenyl)acetic acid
- (4-Chloro-2-nitrophenyl)hydrazide
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is unique due to its thio linkage, which imparts distinct chemical reactivity compared to its sulfinyl and hydrazide analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
139326-38-8 |
|---|---|
Fórmula molecular |
C9H8ClNO4S |
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
Clave InChI |
UWEWAPXGCUAHRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















